Clorofene

Environmental Fate Disinfection Persistence Oxidation Kinetics

Source Clorofene (2-Benzyl-4-chlorophenol) for your formulation or analytical needs. This chlorinated phenolic biocide, with a LogP of 4.28, is specifically suited for preserving water-in-oil emulsions and anhydrous systems where less lipophilic analogs like chloroxylenol fail. Its distinct degradation kinetics provide a predictable residual efficacy profile in hard-surface disinfection compared to triclosan. For cosmetic R&D, note its EU regulatory status; for all other applications, its multi-site mechanism ensures broad-spectrum control of Gram-positive and Gram-negative bacteria and fungi. Ensure your procurement decision is based on this unique physicochemical and performance profile.

Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
CAS No. 120-32-1
Cat. No. B1669242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClorofene
CAS120-32-1
Synonyms2-benzyl-4-chlorophenol
chlorofene
chlorophene
clorofene
clorophene
clorophene potassium salt
clorophene sodium salt
o-benzyl-p-chlorophenol
ortho-benzyl-para-chlorophenol
Orthosan
Molecular FormulaC13H11ClO
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
InChIKeyNCKMMSIFQUPKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 61 °F (NTP, 1992)
Highly sol in alcohol and other org solvents
In water, 149 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification Analysis for Clorofene (CAS 120-32-1): Molecular Properties and Defined Antimicrobial Scope


Clorofene (also known as chlorophene; 2-benzyl-4-chlorophenol) is a chlorinated phenolic antimicrobial agent belonging to the aryl halide germicide class [1]. It is a broad-spectrum biocide that demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as fungi [1]. It functions as a multi-site disinfectant, primarily through the disruption of microbial cell wall integrity and membrane potential [2]. This compound is characterized by its lipophilic nature (LogP approximately 4.28) , which contributes to its ability to penetrate lipid-rich microbial membranes [1]. It is currently utilized as an active ingredient in hospital-grade disinfectants, veterinary sanitizers, and as an antimicrobial preservative in select cosmetic formulations [3] .

Supply Chain and Performance Risks: Why Substituting Clorofene (CAS 120-32-1) with Structural Analogs Fails


Although structurally related halogenated phenols and bisphenols (such as triclosan, chloroxylenol, or dichlorophene) are often grouped under the generic term 'phenolic disinfectants,' their substitution for Clorofene carries significant risks in formulation and performance. The specific substitution pattern—a single chlorine atom at the para position and a benzyl group at the ortho position—determines a unique physicochemical profile that cannot be replicated by analogs with different halogenation patterns or bridge structures [1]. This structural specificity leads to distinct differences in lipophilicity (LogP), oxidative stability, and susceptibility to environmental degradation [2]. For instance, while triclosan (a diphenyl ether) and Clorofene (a benzylphenol) share a phenolic core, their degradation kinetics in the presence of common environmental oxidants like manganese oxides are measurably different, which directly impacts the long-term residual efficacy required in hard-surface disinfection [2]. Furthermore, Clorofene's regulatory status as a listed preservative in Annex V of the EU Cosmetics Regulation [3] is specific to this compound; substituting it with an unlisted analog would immediately render a consumer product formulation non-compliant. These quantifiable variances in stability, regulatory inclusion, and environmental fate render generic substitution a high-risk procurement decision that requires direct comparative data.

Technical Evidence Dossier for Clorofene (CAS 120-32-1): Quantified Differentiation Against Comparators


Oxidative Stability Relative to Triclosan: Fate in Manganese Oxide Systems

In comparative environmental fate studies, Clorofene demonstrates distinct oxidative kinetics compared to the widely used antimicrobial triclosan. While both compounds are susceptible to oxidation by naturally occurring manganese oxides (birnessite, δ-MnO₂), the reaction rates and pathways differ, which is a critical parameter for formulations where residual surface activity is required. [1]

Environmental Fate Disinfection Persistence Oxidation Kinetics

Lipophilicity (LogP) as a Differentiator for Membrane Interaction and Formulation

The octanol-water partition coefficient (LogP) is a critical parameter influencing both antimicrobial efficacy (via membrane penetration) and formulation behavior (emulsion stability, surfactant interaction). Clorofene exhibits a high LogP value of 4.28 at 25°C, which is quantifiably distinct from other common phenolic preservatives like chloroxylenol (LogP ~3.27) [1].

Lipophilicity Membrane Permeability Formulation Science

Dermal Penetration Profile: Incomplete Absorption for Topical Safety Margins

In topical and personal care product applications, the extent of dermal absorption is a key differentiator for safety and regulatory compliance. In vivo studies in rats demonstrate that Clorofene is incompletely absorbed through the skin, providing a quantifiable safety advantage over compounds with higher dermal bioavailability. [1]

Dermal Toxicology Risk Assessment Preservative Safety

Cytotoxicity Profile in Screening Assays: Relative Potency Against Deiodinase Inhibition

High-throughput screening data from the EPA's ToxCast program provides a comparative measure of bioactivity. In assays measuring inhibition of deiodinase type 1 (DIO1), an enzyme critical for thyroid hormone metabolism, Clorofene exhibited activity, allowing for a ranked comparison of potency against other screened antimicrobials. [1]

Endocrine Disruption ToxCast Screening Mechanistic Toxicology

Thermal and Photolytic Stability Parameters: Defined Storage and Handling Envelope

The stability envelope of Clorofene is well-characterized, with explicit incompatibilities and decomposition thresholds. This data is essential for establishing proper storage conditions and for avoiding formulation failures.

Stability Shelf Life Formulation Compatibility

Validated Use Cases for Clorofene (CAS 120-32-1) Based on Evidence-Based Differentiation


Formulation of High-Lipid or Emulsion-Based Cosmetic Preservatives

Based on its elevated LogP of 4.28 compared to less lipophilic alternatives like chloroxylenol (LogP ~3.27), Clorofene is preferentially suited for preserving water-in-oil emulsions, anhydrous formulations, and lipid-rich personal care products . Its high partitioning coefficient ensures that the active ingredient concentrates at the oil-water interface and within lipid membranes where microbial contamination often initiates, thereby providing more effective preservation in such systems than more hydrophilic phenolics [5].

Hard-Surface Disinfectants Requiring Oxidative Persistence in Environmental Media

The comparative study of oxidative transformation by manganese oxides provides a scientific basis for selecting Clorofene over triclosan in specific hard-surface applications . In environments rich in manganese oxides (e.g., certain soil and sediment matrices, or specific water treatment contexts), the distinct degradation kinetics of Clorofene may offer a more predictable residual efficacy profile. This evidence supports its use in disinfectants for agricultural or industrial settings where long-term surface activity against biofilms is required and the environmental oxidant profile is known .

Topical Antimicrobials Where Incomplete Dermal Absorption is a Regulatory Prerequisite

The safety assessment confirming 'incomplete absorption' through rat skin provides a critical evidence base for regulatory submissions involving leave-on or rinse-off topical products . In markets with strict limits on systemic exposure to preservatives, this quantified dermal behavior differentiates Clorofene from more readily absorbed alternatives. This supports its procurement for formulations where minimizing systemic bioavailability is a key safety endpoint [5].

Analytical Reference Standard for Monitoring Triclosan and Related Compounds

Due to its structural relationship and distinct spectral profile, 2-benzyl-4-chlorophenol is utilized as an analytical reagent and reference standard in environmental monitoring studies aimed at detecting and quantifying triclosan and other phenolic antimicrobials in water samples . Procurement for this use case is driven by the need for a certified, high-purity standard with well-documented spectroscopic properties (IR, NMR, MS) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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